"2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine" chemical structure
"2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine" chemical structure
The following technical guide provides an in-depth analysis of 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine , a critical heterocyclic scaffold in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthetic rigor, structural validation, and functional application.
A High-Value Bioisostere for Serotonergic Ligand Discovery
Executive Summary & Chemical Profile
2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine represents a strategic bioisostere of 7-chlorotryptamine. By replacing the indole core with a benzoxazole moiety, researchers can modulate metabolic stability, lipophilicity, and hydrogen-bond donor/acceptor profiles while retaining the critical ethylamine pharmacophore essential for monoaminergic receptor binding (e.g., 5-HT, TAAR).
This molecule is not merely a catalog compound; it is a "privileged structure" intermediate, often employed to fine-tune potency and selectivity in CNS-active drug candidates.
Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 2-(7-chloro-1,3-benzoxazol-2-yl)ethan-1-amine |
| Molecular Formula | C₉H₉ClN₂O |
| Molecular Weight | 196.63 g/mol |
| Core Scaffold | 1,3-Benzoxazole (fused benzene-oxazole) |
| Substituents | 7-Chloro (adjacent to oxygen bridgehead); 2-Aminoethyl (C2 position) |
| Predicted LogP | ~2.1 (Moderate Lipophilicity) |
| pKa (Amine) | ~9.2 (Protonated at physiological pH) |
| pKa (Benzoxazole N) | ~0.5 (Very weak base) |
| Appearance | Off-white to pale yellow solid (as HCl salt) |
Synthetic Strategy: The "Gold Standard" Route
While classic Phillips condensation (using polyphosphoric acid) is common for benzoxazoles, it is ill-suited for amino-functionalized side chains due to polymerization risks and harsh conditions.
My recommended protocol utilizes a stepwise approach: Amide Coupling
Retrosynthetic Analysis
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Target : 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine.
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Precursor : N-Boc-protected amide intermediate.
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Starting Materials :
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2-Amino-6-chlorophenol : The chlorine at position 6 of the phenol dictates the 7-position on the benzoxazole ring.
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N-(tert-Butoxycarbonyl)-β-alanine : Provides the 2-aminoethyl linker with the amine protected.
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Reaction Pathway Visualization
The following diagram outlines the logical flow from raw materials to the isolated salt.
Figure 1: Stepwise synthetic pathway ensuring regioselectivity and functional group tolerance.
Detailed Experimental Protocol
Note: All reactions should be performed under an inert atmosphere (Nitrogen or Argon).
Step 1: Amide Coupling
Objective : Form the amide bond between the carboxylic acid of the linker and the amine of the phenol.
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Dissolve : In a round-bottom flask, dissolve N-Boc-β-alanine (1.0 equiv) in anhydrous DCM (Dichloromethane).
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Activate : Add EDCI (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir for 30 minutes to form the active ester.
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Addition : Add 2-Amino-6-chlorophenol (1.0 equiv) and DIPEA (2.0 equiv).
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Reaction : Allow to warm to room temperature (RT) and stir for 12–16 hours.
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Workup : Wash with 1M citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
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Checkpoint: Analyze by TLC/LC-MS. Product is the open-chain amide.
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Step 2: Cyclodehydration
Objective : Close the oxazole ring. Why Burgess Reagent? It operates under mild conditions, avoiding the thermal degradation often seen with acid-catalyzed cyclization of sensitive substrates.
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Dissolve : Dissolve the amide intermediate (from Step 1) in anhydrous THF.
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Reagent : Add Burgess reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide inner salt, 1.2 equiv).
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Heat : Reflux at 70°C for 2–4 hours.
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Workup : Concentrate the solvent. Purify via flash column chromatography (Hexane/EtOAc gradient).
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Result: tert-butyl (2-(7-chloro-1,3-benzoxazol-2-yl)ethyl)carbamate.
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Step 3: Deprotection & Salt Formation
Objective : Remove the Boc group to release the primary amine.
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Dissolve : Dissolve the cyclized intermediate in a minimal amount of 1,4-dioxane.
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Acidify : Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.
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Precipitate : Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.
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Isolation : Filter the solid, wash with cold diethyl ether, and dry under vacuum.
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Final Product: 2-(7-Chloro-1,3-benzoxazol-2-yl)ethanamine • HCl .
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Structural Validation & Quality Control
To ensure the identity of the synthesized compound, the following analytical signatures must be verified.
NMR Spectroscopy (400 MHz, DMSO-d₆)
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¹H NMR :
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Aromatic Region (7.3–7.8 ppm) : Expect a specific pattern for the 1,2,3-trisubstituted benzene ring. The 7-chloro substituent simplifies the splitting to a doublet-doublet-triplet pattern (or similar, depending on resolution).
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Ethyl Chain :
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Triplet at ~3.2 ppm (CH₂ adjacent to Benzoxazole).
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Triplet at ~3.4 ppm (CH₂ adjacent to NH₂).
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Amine : Broad singlet at ~8.3 ppm (NH₃⁺ if salt).
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¹³C NMR :
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C2 (Oxazole) : Characteristic downfield shift ~165 ppm.
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C7 (C-Cl) : Distinct shift due to chlorine substitution.
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Mass Spectrometry
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ESI-MS : Look for [M+H]⁺ peak at m/z ~197.05 (for ³⁵Cl isotope) and ~199.05 (for ³⁷Cl isotope) in a 3:1 ratio.
Applications & Biological Context
This molecule serves as a critical probe in serotonergic pharmacology.
Bioisosterism: Benzoxazole vs. Indole
The 7-chlorobenzoxazole core mimics the electronic and steric properties of 7-chlorotryptamine .
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5-HT Receptors : The 7-position on the indole (and equivalently the benzoxazole) is a known modulator of affinity for 5-HT₂A and 5-HT₂C receptors.
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Metabolic Stability : The benzoxazole ring is generally more resistant to oxidative metabolism (e.g., by IDO/TDO enzymes) than the indole ring, prolonging half-life in in vivo assays.
Fluorescence Properties
Benzoxazoles are inherently fluorescent. This derivative can be used as a turn-on fluorescent probe for pH sensing or as a tracer in competitive binding assays, eliminating the need for bulky radiolabels.
Safety & Handling
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Hazard : As a primary amine and halogenated aromatic, treat as an irritant and potential sensitizer.
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Storage : Store the HCl salt at -20°C under desiccant. Free amines of this class are prone to oxidation and carbamate formation (from atmospheric CO₂).
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Disposal : Halogenated organic waste.
References
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General Benzoxazole Synthesis
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Burgess Reagent Cyclization
- Use of Burgess reagent for the synthesis of oxazolines and benzoxazoles.
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Source:
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Bioisosterism in Drug Design
- Benzoxazoles as Bioisosteres for Indoles in 5-HT Receptor Ligands.
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Source:
